molecular formula C8H10OS2 B13862353 (6R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol

(6R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol

Cat. No.: B13862353
M. Wt: 186.3 g/mol
InChI Key: RSJUYFIZTAZAEA-FOUAAFFMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol is a complex organic compound characterized by its unique thieno[2,3-b]thiopyran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or thiols.

Scientific Research Applications

(6R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]thiopyran derivatives: Compounds with similar core structures but different substituents.

    Thiophene derivatives: Compounds with a thiophene ring structure.

Uniqueness

(6R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H10OS2

Molecular Weight

186.3 g/mol

IUPAC Name

(6R)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol

InChI

InChI=1S/C8H10OS2/c1-5-4-7(9)6-2-3-10-8(6)11-5/h2-3,5,7,9H,4H2,1H3/t5-,7?/m1/s1

InChI Key

RSJUYFIZTAZAEA-FOUAAFFMSA-N

Isomeric SMILES

C[C@@H]1CC(C2=C(S1)SC=C2)O

Canonical SMILES

CC1CC(C2=C(S1)SC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.